1-Benzyl-3-cyclopropylthiourea
Description
1-Benzyl-3-cyclopropylthiourea is a thiourea derivative characterized by a benzyl group at the N1 position and a cyclopropyl substituent at the N3 position. Thioureas are sulfur-containing compounds with a general structure R¹R²N–C(S)–NR³R⁴, known for their diverse applications in coordination chemistry, catalysis, and pharmaceuticals .
Properties
IUPAC Name |
1-benzyl-3-cyclopropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c14-11(13-10-6-7-10)12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEMOGACJOBABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-cyclopropylthiourea typically involves the reaction of benzyl isothiocyanate with cyclopropylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Benzyl isothiocyanate+Cyclopropylamine→this compound
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods can include the use of catalysts, optimized reaction temperatures, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Benzyl-3-cyclopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The benzyl and cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives. Halogenation, nitration, and alkylation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzyl sulfonyl cyclopropylamine.
Scientific Research Applications
1-Benzyl-3-cyclopropylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. Its unique structure allows for the creation of specialized materials and compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-cyclopropylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Key Observations :
- N1 Substituents : Benzyl groups enhance aromatic interactions in drug-receptor binding, while benzoyl groups (as in ) may improve metal coordination via carbonyl oxygen participation.
- N3 Substituents : Cyclopropyl’s rigid structure could reduce enzymatic degradation compared to flexible alkyl chains (e.g., methyl, butyl) . However, bulkier groups like triazole-phenyl () may enhance selectivity in target binding.
Coordination Chemistry
Thioureas serve as versatile ligands due to their thioketone (C=S) group. Structural variations impact coordination modes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
